molecular formula C26H36N2O4 B1229448 Bisobrin CAS No. 22407-74-5

Bisobrin

Cat. No. B1229448
CAS RN: 22407-74-5
M. Wt: 440.6 g/mol
InChI Key: CYVSPLIJDCJRGR-SZPZYZBQSA-N
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Description

Bisobrin is an isoquinoline that has been studied as a fibrinolytic agent . It’s a synthetic compound with the molecular formula C26H36N2O4 .


Molecular Structure Analysis

Bisobrin has a complex molecular structure. Its molecular formula is C26H36N2O4, and it has a molecular weight of 440.575 . The exact mass is 440.27 . The structure is composed of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms .


Physical And Chemical Properties Analysis

Bisobrin has a density of 1.081g/cm^3, a boiling point of 583°C at 760 mmHg, and a refractive index of 1.535 . It also has a flash point of 252.9°C .

Scientific Research Applications

Antithrombotic Applications

Bisobrin, as an antithrombotic agent, has shown effectiveness in the domain of fibrinolytic therapy. It has been studied for its potential in treating or preventing venous thrombosis. The ability of Bisobrin to induce parenteral fibrinolytic activity, as observed in rats, is notable. This effect is measured in the dilute whole blood clot-lysis assay, demonstrating its role in inhibiting platelet aggregation and its potential use in treating intravascular thrombosis (Fleming & MacNintch, 1975). Additionally, an experimental model of in vivo fibrinolysis with bisobrin indicated its significant impact on increasing fibrin degradation products in serum, further underscoring its antithrombotic capabilities (Sasaki & Morita, 1976).

Cancer Research and Therapy

Bisobrin's derivatives and related compounds have been explored in cancer research and therapy. Studies have highlighted the role of bismuth compounds, closely related to bisobrin, in cancer chemo- and radiotherapy. These compounds have shown potential in inhibiting the growth and proliferation of various types of tumors, including breast, colon, and ovarian cancers. The research suggests a promising direction for using bismuth-based compounds in cancer treatment (Kowalik, Masternak, & Barszcz, 2019).

Binding and Molecular Recognition

Bisobrin-related compounds, such as bis(coumarin) derivatives, have been investigated for their diverse biological activities and their capacity for noncovalent interactions with active sites in organisms. This research area explores the potential for molecular recognition, which could have applications in drug delivery and therapeutic interventions. The exploration of bis(coumarin) derivatives has shown promising antibacterial, anticoagulant, anti-inflammatory, and antitumor activities, contributing to the understanding of their structure-activity relationships (Ren et al., 2018).

properties

IUPAC Name

(1S)-1-[4-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4/c1-29-23-13-17-9-11-27-21(19(17)15-25(23)31-3)7-5-6-8-22-20-16-26(32-4)24(30-2)14-18(20)10-12-28-22/h13-16,21-22,27-28H,5-12H2,1-4H3/t21-,22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVSPLIJDCJRGR-SZPZYZBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CCCCC3C4=CC(=C(C=C4CCN3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@H](NCCC2=C1)CCCC[C@H]3C4=CC(=C(C=C4CCN3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisobrin

CAS RN

22407-74-5
Record name Bisobrin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022407745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BISOBRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW9075C08O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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